Oxaliplatin

Description

Properties

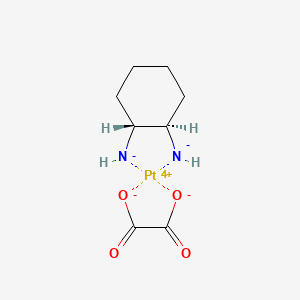

CAS No. |

63121-00-6 |

|---|---|

Molecular Formula |

C8H14N2O4Pt+2 |

Molecular Weight |

397.29 g/mol |

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1 |

InChI Key |

PCRKGXHIGVOZKB-BNTLRKBRSA-L |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |

Canonical SMILES |

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |

Synonyms |

Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II); Oxaliplatin; 61825-94-3 (Sp-4-2); Act 078; Nsc 271670; Oxalato(1,2-diaminocyclohexane)platinum(ii); Platinum (ii), (cyclohexane-1,2-diammine)oxalato-; Platinum, (1,2-cyclohexanediamine-kappan,kappan/')( |

Origin of Product |

United States |

Molecular Mechanisms of Oxaliplatin Action

Platinum-DNA Adduct Formation and Consequences

The cytotoxic effects of oxaliplatin (B1677828) are primarily mediated through the formation of covalent bonds with DNA, a process that disrupts essential cellular functions. patsnap.comnih.gov Upon entering a cell, this compound undergoes a non-enzymatic conversion where the oxalate (B1200264) ligand is displaced, forming reactive platinum species. drugbank.commedkoo.com These reactive intermediates then bind to DNA, predominantly at the N7 position of guanine (B1146940) and adenine (B156593) bases. patsnap.comdrugbank.com

Intrastrand and Interstrand Crosslinks

This compound's interaction with DNA results in the formation of various types of platinum-DNA adducts. The most prevalent of these are intrastrand crosslinks, which occur between two adjacent guanine (GG) residues or between a guanine and an adjacent adenine (AG) residue. drugbank.comaacrjournals.orgscirp.org These intrastrand adducts constitute the majority of the DNA lesions induced by this compound. aacrjournals.org

In addition to intrastrand crosslinks, this compound also forms interstrand crosslinks, which link the two opposing strands of the DNA double helix. patsnap.comdrugbank.com While less frequent than intrastrand adducts, interstrand crosslinks are considered to be highly cytotoxic lesions. nih.govscirp.org DNA-protein crosslinks are also formed, although their contribution to cell death is less established. nih.govaacrjournals.org

| Adduct Type | Description | Key Characteristics |

|---|---|---|

| Intrastrand Crosslinks | Bonds formed between two bases on the same DNA strand. | Most common type of adduct, primarily between adjacent guanines (GG) or guanine and adenine (AG). drugbank.comaacrjournals.org |

| Interstrand Crosslinks | Bonds formed between bases on opposite DNA strands. | Less frequent but highly cytotoxic. nih.govscirp.org |

| DNA-Protein Crosslinks | Covalent bonds between DNA and cellular proteins. | Their direct role in cytotoxicity is less defined. nih.govaacrjournals.org |

Replication and Transcription Inhibition

The formation of these bulky platinum-DNA adducts physically obstructs the DNA double helix, creating a significant barrier to essential cellular processes. patsnap.com The distorted DNA structure inhibits the ability of DNA polymerase and RNA polymerase to move along the DNA strand, thereby blocking both DNA replication and transcription. frontiersin.orgdrugbank.comspandidos-publications.commedchemexpress.com This inhibition of vital macromolecular synthesis is a direct consequence of the DNA damage induced by this compound and is a key factor in its cytotoxic effect. patsnap.comresearchgate.net

Role of Diaminocyclohexane (DACH) Ligand in Adduct Conformation and Mismatch Repair Evasion

The 1,2-diaminocyclohexane (DACH) ligand is a defining feature of this compound and plays a crucial role in its mechanism of action and resistance profile. patsnap.commdpi.com This bulky ligand imparts a unique three-dimensional conformation to the platinum-DNA adducts. patsnap.comaacrjournals.org This structural difference is significant because it affects how the cell's DNA repair machinery recognizes and responds to the damage.

Specifically, the bulky DACH-platinum adducts are poorly recognized by the mismatch repair (MMR) system. nih.govaacrjournals.org The MMR system is a key DNA repair pathway that typically recognizes and removes certain types of DNA damage. In contrast to cisplatin (B142131), whose adducts are recognized by the MMR system, this compound's adducts can evade this repair mechanism. aacrjournals.orgnih.gov This evasion of MMR is a critical aspect of this compound's activity, particularly in tumors that have deficient MMR systems, where it retains its efficacy. aacrjournals.orgijbs.com The inability of the MMR system to bind to and repair these adducts contributes to their persistence and, consequently, to the enhanced cytotoxicity of this compound. nih.govmdpi.com

Cellular Response Pathways to this compound-Induced DNA Damage

The extensive DNA damage caused by this compound triggers a complex network of cellular response pathways aimed at either repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis). spandidos-publications.comspandidos-publications.com

DNA Damage Response (DDR) Activation

The presence of this compound-induced DNA adducts activates the DNA Damage Response (DDR), a sophisticated signaling cascade that detects DNA lesions and coordinates the cellular response. spandidos-publications.combiorxiv.org Key sensor proteins, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases, are activated in response to the DNA damage. researchgate.netbiorxiv.org These kinases, in turn, phosphorylate a host of downstream effector proteins that orchestrate the subsequent cellular events. spandidos-publications.com The activation of the DDR is a critical step that determines the ultimate fate of the cell following this compound exposure. mdpi.comaacrjournals.org

Cell Cycle Checkpoint Engagement (G1 and G2/M Arrest)

A crucial component of the DDR is the activation of cell cycle checkpoints. nih.gov These checkpoints are regulatory mechanisms that can halt the progression of the cell cycle to allow time for DNA repair before the cell enters the critical phases of DNA synthesis (S phase) or mitosis (M phase). nih.gov this compound has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints. nih.govnih.govmdpi.comresearchgate.net

The engagement of these checkpoints is mediated by proteins such as p53 and checkpoint kinases like Chk1 and Chk2. spandidos-publications.comnih.govnih.gov For instance, in some cellular contexts, this compound treatment leads to an accumulation of cells in the G2/M phase, preventing them from dividing with damaged DNA. nih.govmdpi.comamegroups.org This cell cycle arrest is a protective mechanism, but if the DNA damage is irreparable, it can ultimately lead to the initiation of apoptosis. mdpi.com

| Response Pathway | Key Proteins Involved | Outcome |

|---|---|---|

| DNA Damage Response (DDR) Activation | ATM, ATR, Chk1, Chk2, p53 | Detection of DNA damage and initiation of downstream signaling. spandidos-publications.comresearchgate.netbiorxiv.orgnih.gov |

| G1/S Checkpoint Engagement | p53, Chk2 | Arrest of the cell cycle before DNA replication. nih.gov |

| G2/M Checkpoint Engagement | Chk1, Chk2, p53 | Arrest of the cell cycle before mitosis. nih.govnih.govmdpi.comnih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response

Studies have demonstrated that exposure of colorectal cancer cells to this compound results in a statistically significant increase in ROS levels. nih.gov This elevation of ROS is considered a crucial event in platinum-induced cell death. aacrjournals.org In fact, research on HT29 colorectal cancer cells has shown that this compound promotes oxidative stress, as evidenced by increased levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of glutathione (B108866) (GSH), an important antioxidant. spandidos-publications.com This induction of oxidative stress is linked to the ferroptosis cell death pathway. spandidos-publications.com

The interplay between this compound-induced ROS and other cellular pathways is complex. For instance, the inhibition of autophagy, a cellular recycling process, has been shown to enhance this compound-induced cell death and ROS production in Caco-2 colorectal cancer cells. nih.govplos.org Conversely, blocking ROS production with scavengers can decrease this compound-induced autophagy. plos.org This suggests a feedback loop where ROS and autophagy mutually regulate each other in the context of this compound treatment.

Furthermore, the combination of this compound with agents that promote ROS generation, such as piperlongumine, has been shown to have synergistic anticancer effects in colorectal cancer cells. nih.gov This synergy is mediated by mitochondrial dysfunction and endoplasmic reticulum (ER) stress, both of which are exacerbated by the increased oxidative stress. nih.gov These findings highlight the significance of ROS generation as a key mechanism contributing to this compound's therapeutic efficacy.

This compound-Induced Cell Death Modalities

This compound triggers cancer cell death through multiple, interconnected pathways, including apoptosis, autophagy, and immunogenic cell death.

A primary mechanism by which this compound induces cell death is through the activation of the apoptotic cascade. mdpi.com This process is often initiated by the DNA damage caused by this compound, which in turn activates the tumor suppressor protein p53. patsnap.comaacrjournals.org Activated p53 can then trigger the intrinsic, or mitochondrial, pathway of apoptosis. aacrjournals.org

The mitochondrial pathway is characterized by the translocation of pro-apoptotic proteins, such as Bax, to the mitochondria. nih.gov This leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol. nih.govnih.gov The release of cytochrome c is a critical step that initiates the activation of a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3. nih.govresearchgate.net The activation of caspase-3 ultimately leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov Studies have shown that inhibiting caspase activity can abrogate this compound-induced apoptosis. nih.gov

Research has demonstrated that in colorectal cancer cells, this compound treatment leads to the translocation of Bax to the mitochondria and the subsequent release of cytochrome c. nih.gov Furthermore, the targeted inactivation of Bax or p53 in HCT116 colon cancer cells resulted in significantly increased resistance to this compound, underscoring the importance of these proteins in mediating its apoptotic effects. nih.gov

While the intrinsic pathway is a major contributor, the extrinsic, or death receptor-mediated, pathway can also be activated by this compound in some cellular contexts. nih.gov For example, in HT-29 colon cancer cells, this compound has been shown to increase caspase-8 activity, a key initiator of the extrinsic pathway. nih.gov

Autophagy, a cellular process of self-digestion and recycling of cellular components, plays a complex and often dual role in cancer therapy. In the context of this compound treatment, autophagy can act as a survival mechanism for cancer cells. aacrjournals.orgnih.gov

Studies in Caco-2 colorectal cancer cells and hepatocellular carcinoma (HCC) cells have shown that this compound induces autophagy. aacrjournals.orgnih.gov The suppression of this induced autophagy, either through pharmacological inhibitors like 3-methyladenine (B1666300) and bafilomycin A1 or by silencing essential autophagy genes such as ATG5 or Beclin1, leads to an enhancement of this compound-induced cell death. aacrjournals.orgnih.gov This suggests that cancer cells can utilize autophagy to mitigate the stress and damage caused by this compound, thereby promoting their own survival.

The interplay between autophagy and other cell death modalities is intricate. For instance, in this compound-resistant gastric cancer cells, increased autophagy was observed, suggesting its role in conferring resistance. mdpi.com This activated autophagy may be linked to a reduction in this compound-induced apoptosis. mdpi.com

Furthermore, the generation of reactive oxygen species (ROS) by this compound is interconnected with autophagy. Blocking this compound-induced ROS can lead to a decrease in autophagy, while inhibiting autophagy can enhance ROS production. plos.org This indicates a feedback loop where autophagy and ROS influence each other's levels in response to this compound treatment.

The modulation of autophagy, therefore, represents a potential therapeutic strategy. Combining this compound with autophagy inhibitors has been shown to result in more pronounced tumor suppression in HCC xenografts, highlighting the potential of targeting this pathway to enhance the efficacy of this compound. aacrjournals.org

Beyond its direct cytotoxic effects, this compound can induce a specific type of cancer cell death known as immunogenic cell death (ICD). researchgate.net ICD is a unique form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. bmj.com

Key hallmarks of ICD induced by this compound include the pre-apoptotic exposure of calreticulin (B1178941) (CRT) on the cell surface and the post-apoptotic release of high-mobility group box 1 (HMGB1). bmj.comresearchgate.net CRT acts as an "eat-me" signal, promoting the engulfment of dying tumor cells by dendritic cells (DCs), which are potent antigen-presenting cells. researchgate.net The released HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, further promoting their maturation and antigen presentation capabilities. researchgate.net

This process ultimately leads to the priming of tumor-specific T cells, which can then recognize and eliminate surviving cancer cells. researchgate.net Studies have shown that in colorectal cancer cells treated with this compound, there is an increased pre-apoptotic exposure of CRT and post-apoptotic release of HMGB1. bmj.com The immunogenic nature of this compound-induced cell death has been demonstrated in preclinical models, where the injection of this compound-treated cancer cells induced an anti-cancer immune response. researchgate.net

The clinical relevance of this compound-induced ICD is supported by findings that polymorphisms in genes involved in the ICD pathway can be associated with the efficacy of this compound-based chemotherapy in metastatic colorectal cancer. bmj.comnih.gov This suggests that the ability of this compound to stimulate an anti-tumor immune response contributes to its therapeutic effectiveness.

Autophagy Modulation and Interplay with Cell Death

Interaction with Other Molecular Targets and Cellular Processes

Recent evidence indicates that a significant aspect of this compound's mechanism of action involves the disruption of ribosome biogenesis, a fundamental process for cell growth and proliferation. biorxiv.orgnih.gov This effect is centered on the nucleolus, the primary site of ribosome production. biorxiv.org

This compound has been shown to induce nucleolar stress and inhibit the transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I). biorxiv.orgnih.gov This inhibition is not a direct effect on the polymerase itself, but rather a consequence of a distinct DNA damage signaling pathway involving the kinases ATM and ATR. biorxiv.orgnih.gov Although this compound induces this signaling, it does not cause substantial DNA damage within the nucleolus itself, distinguishing its mechanism from other agents that induce a nucleolar DNA damage response. biorxiv.orgnih.gov

The inhibition of Pol I transcription leads to a state of "ribosome biogenesis stress," which can in turn activate p53 and disrupt the assembly of ribosomes, ultimately contributing to cell death. biorxiv.org This has led to the characterization of this compound as a transcription/translation inhibitor, in addition to its role as a DNA damaging agent. biorxiv.org

Ion Channel Modulation and Neuronal Excitability Mechanisms

This compound is known to induce changes in neuronal excitability, which are largely attributed to its effects on various ion channels. nih.govnih.gov Research indicates that this compound treatment leads to neuronal hyperexcitability, a state that can be triggered by cold temperatures. nih.gov This phenomenon is linked to the modulation of both voltage-gated sodium (Na+) and potassium (K+) channels. nih.gov

Studies in animal models have demonstrated that local administration of this compound produces significant alterations in nerve excitability. nih.gov Mathematical modeling of these changes suggests they can be explained by a slowing of the inactivation of voltage-gated Na+ channels by 73.3% and a 47% reduction in the conductance of fast K+ channels in motor axons. nih.gov In sensory axons, this compound has been shown to increase the threshold for firing and cause greater threshold changes in response to hyperpolarizing currents. nih.gov

Further investigations into the molecular basis of this compound-induced cold hypersensitivity have revealed a remodeling of ion channel expression in nociceptors, the sensory neurons that detect painful stimuli. embopress.orgresearchgate.net this compound promotes over-excitability by significantly decreasing the expression of certain potassium channels, including TREK1 and TRAAK, while simultaneously increasing the expression of pro-excitatory hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govembopress.orgresearchgate.net A novel target, the voltage-gated potassium channel Kv2.1, has also been identified as essential for this compound-induced excitability. kcl.ac.uk Patch-clamp experiments showed that this compound directly causes a hyperpolarizing shift of approximately -9 mV in the activation kinetics of the Kv2.1 channel. kcl.ac.uk

The following table summarizes key research findings on the modulation of specific ion channels by this compound.

Table 1: Effects of this compound on Ion Channels and Neuronal Excitability

| Ion Channel | Effect of this compound | Consequence |

|---|---|---|

| Voltage-gated Na+ Channels | Slows inactivation kinetics. nih.gov | Increased neuronal excitability and production of afterdischarges in motor axons. nih.gov |

| Fast K+ Channels | Reduces conductance. nih.gov | Contributes to increased neuronal excitability. nih.gov |

| TREK1 & TRAAK (K+ channels) | Drastically lowers expression. embopress.orgresearchgate.net | Promotes neuronal over-excitability and cold hypersensitivity. embopress.orgresearchgate.net |

| HCN Channels | Increases expression. embopress.orgresearchgate.net | Contributes to neuronal over-excitability and cold hypersensitivity. embopress.orgresearchgate.net |

| Kv2.1 (Voltage-gated K+ channel) | Produces a hyperpolarizing shift in activation kinetics. kcl.ac.uk | Required for this compound-induced excitability and cold hypersensitivity. kcl.ac.uk |

Protein Modifications and Interactions

The molecular action of this compound extends beyond its interaction with DNA to include significant modifications of and interactions with a variety of cellular proteins. nih.gov A substantial portion of platinum from this compound binds irreversibly to plasma proteins, primarily albumin and gamma-globulins. drugbank.com Research has demonstrated that this compound can cause both reversible and irreversible oxidation of cysteine residues in proteins, as exemplified by its effect on human serum albumin. kcl.ac.uk Such covalent modifications are hypothesized to be central to the drug's effects. kcl.ac.uk

A critical area of this compound-protein interaction occurs within the nucleolus. nih.gov At clinically relevant concentrations, this compound has been shown to cause the biophysical disintegration of nucleoli, which are membrane-less organelles maintained by liquid-liquid phase separation. nih.gov This effect is proposed to stem from this compound's preferential partitioning into the nucleolus, where it modifies nucleolar RNA and proteins. nih.gov One such protein is Fibrillarin (FBL), which this compound directly modifies, altering its phase separation properties and decreasing its localization to the nucleolus. nih.gov

Proteomic analyses have further elucidated the specific protein phosphorylation patterns triggered by this compound. These studies reveal that this compound primarily influences proteins involved in chromatin organization and ribosomal RNA (rRNA) processing. researchgate.net A key protein affected is the Upstream Binding Factor 1 (UBF1), a transcription factor essential for activating ribosomal DNA transcription. researchgate.net this compound treatment leads to the down-regulation of UBF1 phosphorylation at the S484 site, which is crucial for its interaction with RNA Polymerase I and the activation of rDNA transcription. researchgate.net Additionally, this compound induces nucleolar stress, which involves the recruitment of DNA damage signaling proteins such as NBS1 and TOPBP1 to the nucleolus. biorxiv.org

The table below details specific proteins that interact with or are modified by this compound.

Table 2: Protein Interactions and Modifications by this compound

| Protein | Nature of Interaction | Observed Effect |

|---|---|---|

| Albumin & Gamma-globulins | Irreversible binding of platinum. drugbank.com | Sequesters a significant fraction of the drug in plasma. drugbank.com |

| Human Serum Albumin | Covalent modification (oxidation of cysteine residues). kcl.ac.uk | Demonstrates this compound's ability to directly modify proteins. kcl.ac.uk |

| Fibrillarin (FBL) | Direct chemical modification. nih.gov | Alters the protein's biophysical properties and disrupts nucleolar integrity. nih.gov |

| Upstream Binding Factor 1 (UBF1) | Down-regulation of phosphorylation (S484 site). researchgate.net | Impairs ribosome biogenesis by hindering rDNA transcription activation. researchgate.net |

| Y-box binding protein 1 (YBX1) | Altered phosphorylation. researchgate.net | Implicated in distinct cellular signaling pathways triggered by this compound. researchgate.net |

| NBS1 & TOPBP1 | Recruitment to the nucleolus. biorxiv.org | Part of the nucleolar DNA damage response activated by this compound. biorxiv.org |

Cellular and Molecular Mechanisms of Oxaliplatin Resistance

Dysregulation of Oxaliplatin (B1677828) Transport and Intracellular Accumulation

The amount of this compound that reaches its target, the DNA, is a critical factor in its cytotoxicity. nih.govaacrjournals.org Reduced intracellular accumulation of the drug is a well-established mechanism of resistance. mdpi.comresearchgate.net This reduction can be due to decreased influx or increased efflux of the drug. nih.gov

Several transporters have been implicated in the movement of this compound across the cell membrane. The human copper transporter 1 (hCTR1) and organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, are involved in the uptake of this compound into cells. nih.govrsc.org Reduced expression of these influx transporters has been observed in this compound-resistant cell lines. nih.gov For example, in resistant colorectal cancer cells, a decreased expression of hCTR1, OCT1, OCT2, and OCT3 has been noted. nih.gov

Conversely, increased efflux of this compound can also lead to resistance. The ATP-binding cassette (ABC) transporters, such as ATP7A, ATP7B, and multidrug resistance protein 2 (MRP2), are involved in pumping the drug out of the cell. nih.govnih.gov Increased expression of ATP7A and ATP7B has been found in resistant cell lines. nih.gov Silencing MRP2 in cancer cells with high endogenous expression of this transporter led to a significant increase in intracellular platinum accumulation and enhanced sensitivity to this compound. nih.gov

| Transporter | Function | Change in Expression in Resistant Cells |

|---|---|---|

| hCTR1 | Influx | Decreased by 20% |

| OCT1 | Influx | Decreased by 50% |

| OCT2 | Influx | Decreased by 30% |

| OCT3 | Influx | Decreased by 20% |

| ATP7A | Efflux | Increased by 30% |

| ATP7B | Efflux | Increased by 20% |

Efflux Pump Activity (e.g., Multidrug Resistance-Associated Protein 2, MRP2)

One of the primary mechanisms by which cancer cells develop resistance to this compound is through the increased activity of efflux pumps, which actively transport the drug out of the cell, thereby reducing its intracellular concentration and cytotoxic effects. aut.ac.nzdigitalnz.org Among these pumps, the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter, has been identified as a key player in this compound resistance. aut.ac.nznih.govmdpi.com

Studies have demonstrated that MRP2 mediates the ATP-dependent active transport of this compound and its derivatives. aut.ac.nzresearchgate.net Overexpression of MRP2 has been observed in various cancer cell lines, including those of colorectal, pancreatic, and hepatocellular carcinoma, leading to decreased intracellular accumulation of this compound and subsequently, reduced cytotoxicity. jksus.orgnih.gov Silencing the gene that codes for MRP2, ABCC2, or inhibiting MRP2 function has been shown to reverse this resistance, leading to increased this compound accumulation and enhanced cell death. nih.govmdpi.com This highlights the direct role of MRP2 in mediating this compound efflux and conferring a resistant phenotype. jksus.orgmdpi.com

The table below summarizes key findings related to MRP2 and this compound resistance:

| Finding | Cancer Type | Implication | Reference |

| MRP2 mediates ATP-dependent transport of this compound. | Gastrointestinal Cancer | Direct mechanism of drug efflux. | aut.ac.nz |

| Overexpression of MRP2 is linked to this compound resistance. | Colorectal, Pancreatic, Hepatocellular Cancer | Reduced intracellular drug concentration. | jksus.orgnih.gov |

| Inhibition or silencing of MRP2 reverses resistance. | Colorectal, Pancreatic Cancer | Potential therapeutic target to overcome resistance. | nih.govmdpi.com |

| This compound can induce the expression of MRP2. | Colorectal Cancer | Adaptive resistance mechanism. | mdpi.comscirp.org |

Platinum Sequestration by Glutathione (B108866) and Metallothioneins

Another significant mechanism of this compound resistance involves the intracellular inactivation of the drug through sequestration by sulfur-containing molecules, primarily glutathione (GSH) and metallothioneins (MTs). nih.govescholarship.org Once inside the cell, this compound can be conjugated to these molecules, forming inactive complexes that are then subject to efflux from the cell. nih.govaacrjournals.org

Glutathione, a tripeptide, can directly bind to platinum compounds, and this conjugation is sometimes enhanced by enzymes like glutathione S-transferase. aacrjournals.org The resulting platinum-GSH complexes can then be exported from the cell by transporters such as MRP2. nih.govaacrjournals.org Elevated levels of GSH have been associated with this compound resistance in some cancer models. ecancer.org

Metallothioneins are small, cysteine-rich proteins that can also sequester platinum drugs, preventing them from reaching their primary target, DNA. escholarship.orgtandfonline.com Increased expression of MTs has been linked to resistance to platinum-based therapies. tandfonline.comogscience.org This detoxification process effectively reduces the amount of active this compound available to induce DNA damage and subsequent cell death. nih.govogscience.org

| Molecule | Function in Resistance | Consequence | Reference |

| Glutathione (GSH) | Binds to this compound, forming an inactive complex. | Reduced intracellular concentration of active drug. | nih.govecancer.org |

| Metallothioneins (MTs) | Sequesters platinum, preventing DNA binding. | Inactivation of this compound. | escholarship.orgtandfonline.com |

Adaptive Changes in Cell Death Pathways and Survival Signaling

Cancer cells can develop resistance to this compound by altering the signaling pathways that control cell death and survival. These adaptations allow them to evade the cytotoxic effects of the drug.

Apoptosis Evasion Mechanisms

Apoptosis, or programmed cell death, is a primary mechanism by which this compound kills cancer cells. spandidos-publications.com Resistant cells often exhibit defects in the apoptotic machinery, allowing them to survive despite drug-induced DNA damage. This can involve the upregulation of anti-apoptotic proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family, and the downregulation or inactivation of pro-apoptotic proteins. spandidos-publications.comnih.gov For instance, the interaction between the autophagy-related protein Beclin-1 and the anti-apoptotic protein Bcl-2 can influence the cell's susceptibility to apoptosis. spandidos-publications.com

Autophagy Activation as a Resistance Mechanism

Autophagy is a cellular process of self-digestion that can have a dual role in cancer. biomolther.orgresearchgate.net While it can sometimes lead to cell death, it is more commonly activated as a survival mechanism in response to cellular stress, such as chemotherapy. researchgate.netmdpi.com In the context of this compound resistance, autophagy can protect cancer cells from the drug's cytotoxic effects. mdpi.comaacrjournals.org

This compound treatment can induce autophagy in cancer cells. aacrjournals.orgaacrjournals.org This process can help cells tolerate the drug by removing damaged organelles and proteins, thereby reducing the generation of reactive oxygen species (ROS) and mitigating cellular damage. aacrjournals.orgbiomolther.orgaacrjournals.org Inhibition of autophagy, either through pharmacological inhibitors like chloroquine (B1663885) or by silencing essential autophagy genes like ATG5 or ATG7, has been shown to enhance the sensitivity of cancer cells to this compound and increase apoptotic cell death. researchgate.netaacrjournals.orgnih.gov This suggests that autophagy acts as a pro-survival mechanism that contributes to this compound resistance. mdpi.comnih.gov

| Intervention | Effect on this compound Sensitivity | Mechanism | Reference |

| Inhibition of autophagy (e.g., with chloroquine, 3-methyladenine) | Increased | Enhanced apoptosis and ROS generation. | spandidos-publications.comaacrjournals.orgnih.gov |

| Silencing of autophagy genes (e.g., ATG5, ATG7) | Increased | Reduced clearance of damaged components, leading to increased cell death. | researchgate.netnih.gov |

Pro-survival Signaling Pathway Upregulation (e.g., PI3K/AKT/mTOR, NF-κB)

The upregulation of pro-survival signaling pathways is a common feature of this compound-resistant cancer cells. These pathways promote cell growth, proliferation, and survival, counteracting the cytotoxic effects of the drug.

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and is frequently activated in various cancers. nih.gov Activation of this pathway has been linked to resistance to this compound. nih.govresearchgate.net this compound treatment can lead to the phosphorylation and activation of AKT and mTOR, which in turn promotes cell survival. nih.govresearchgate.net Conversely, inhibiting the PI3K/AKT/mTOR pathway with specific inhibitors can increase the sensitivity of cancer cells to this compound, leading to decreased cell proliferation and increased apoptosis. nih.govimrpress.com

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another key player in inflammation, immunity, and cell survival. nih.gov Hyperactivation of the NF-κB pathway has been observed in this compound-resistant cells. nih.gov NF-κB can promote the expression of genes involved in cell survival and drug resistance. thno.orgresearchgate.net For instance, NF-κB can upregulate the expression of the efflux pump ABCG2, contributing to reduced intracellular drug levels. researchgate.net Inhibition of the NF-κB pathway has been shown to reverse this compound resistance. nih.govnih.gov

| Pathway | Role in Resistance | Therapeutic Strategy | Reference |

| PI3K/AKT/mTOR | Promotes cell survival and proliferation. | Inhibition of the pathway to sensitize cells to this compound. | nih.govimrpress.comnih.gov |

| NF-κB | Upregulates survival genes and efflux pumps. | Inhibition of NF-κB to overcome resistance. | nih.govnih.govthno.org |

Metabolic Reprogramming in this compound Resistance

Cancer cells can adapt their metabolism to survive the stress induced by chemotherapy, a phenomenon known as metabolic reprogramming. karger.com This is an emerging area of research in the context of this compound resistance.

Resistant cancer cells often exhibit a shift in their energy metabolism. nih.gov For example, they may show an increased reliance on glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." wjgnet.comresearchgate.net This metabolic shift provides the cells with the necessary energy and building blocks to survive and proliferate under drug pressure. researchgate.net Studies have shown that this compound-resistant colorectal cancer cells have enhanced glycolysis. wjgnet.comresearchgate.net

One key axis involved in this metabolic reprogramming is the NAD+/SIRT1 pathway . nih.govresearchgate.net this compound-induced DNA damage can activate the enzyme PARP, leading to the depletion of NAD+ and subsequent downregulation of SIRT1. nih.govresearchgate.net This reduction in SIRT1 can trigger a metabolic switch towards glycolysis, characterized by the increased expression of enzymes like PKM2 and LDHA. nih.govwjgnet.com Targeting this metabolic vulnerability, for instance by inhibiting glycolysis or restoring SIRT1 activity, has shown promise in sensitizing resistant cells to this compound. nih.govresearchgate.net

Furthermore, alterations in lipid metabolism, such as increased fatty acid synthesis, have also been implicated in this compound resistance in colorectal cancer cells. oaepublish.comoaepublish.com

| Metabolic Change | Key Molecules Involved | Consequence for Resistance | Reference |

| Increased Glycolysis | PKM2, LDHA | Provides energy and building blocks for survival. | nih.govwjgnet.comresearchgate.net |

| NAD+/SIRT1 Axis Dysregulation | PARP, NAD+, SIRT1 | Triggers a shift towards glycolysis. | nih.govresearchgate.net |

| Altered Lipid Metabolism | Fatty Acid Synthase (FASN) | Contributes to cell survival. | oaepublish.comoaepublish.com |

Glycolytic Shift and Energy Metabolism Alterations

A hallmark of this compound resistance is a profound shift in cellular energy metabolism, primarily characterized by an enhanced reliance on glycolysis, a phenomenon known as the Warburg effect. nih.govnih.gov Resistant cancer cells often display increased glucose uptake and lactate (B86563) production, even in the presence of oxygen. This metabolic reprogramming provides the necessary energy and biosynthetic precursors to support survival and proliferation under chemotherapeutic stress. mdpi.com

Several key enzymes in the glycolytic pathway are frequently upregulated in this compound-resistant cells. Pyruvate (B1213749) kinase M2 (PKM2) and lactate dehydrogenase A (LDHA) are two such enzymes whose increased expression is linked to enhanced glycolysis and resistance. nih.govresearcher.life The inhibition of PKM2 has been shown to reverse this compound resistance, highlighting its critical role. researcher.life This metabolic shift is not merely a bystander effect but an active mechanism of evasion. For instance, the increased production of lactate can contribute to an acidic tumor microenvironment, which may limit the efficacy of drugs like this compound. oncotarget.com

Furthermore, this compound treatment itself can induce changes in gene expression related to energy metabolism. Studies have shown that this compound can lead to a metabolic switch from fatty acid oxidation to glycolysis. biorxiv.orgbiorxiv.org This is accompanied by alterations in the electron transport chain, with a notable downregulation of genes associated with its complexes. biorxiv.org This adaptive metabolic flexibility allows resistant cells to maintain energy production and survive the cytotoxic effects of this compound. mdpi.com

Table 1: Key Molecules in Glycolytic Shift and this compound Resistance

| Molecule | Function | Role in this compound Resistance |

| PKM2 | Pyruvate kinase M2 | Upregulated in resistant cells, promoting glycolysis. Inhibition can reverse resistance. nih.govresearcher.life |

| LDHA | Lactate dehydrogenase A | Upregulated in resistant cells, contributing to increased lactate production. nih.govresearcher.life |

| SIRT1 | NAD+-dependent deacetylase | Downregulated in resistant cells, leading to enhanced glycolysis. nih.govnih.gov |

| PARP | Poly (ADP-ribose) polymerase | Activated by DNA damage, leading to NAD+ depletion and subsequent SIRT1 downregulation. nih.govnih.gov |

Fatty Acid and Amino Acid Metabolism Modifications

In addition to the glycolytic shift, alterations in fatty acid and amino acid metabolism are increasingly recognized as significant contributors to this compound resistance. Cancer cells can reprogram these metabolic pathways to sustain their growth and evade therapy-induced cell death. frontiersin.org

Recent research indicates that fatty acid synthesis (FAS) is upregulated in this compound-resistant colorectal cancer cells. researchgate.net The enzyme fatty acid synthase (FASN) plays a crucial role in this process, and its increased expression has been linked to resistance. Combination therapy with a FASN inhibitor has been shown to increase sensitivity to this compound. researchgate.net Conversely, fatty acid catabolism has also been implicated. This compound treatment can activate fatty acid catabolism in gastrointestinal cancer cells, with higher expression of the rate-limiting enzymes carnitine palmitoyltransferase 1B (CPT1B) and CPT2. nih.gov Inhibiting CPT2 has been demonstrated to increase reactive oxygen species (ROS) generation and apoptosis in cancer cells treated with this compound. nih.gov

Modifications in amino acid metabolism also play a role. For example, glutamine metabolism is often altered in resistant cells. oncotarget.com The enzyme glutaminase (B10826351) (GLS1), which is a key player in glutaminolysis, has been associated with drug resistance. oncotarget.com Downregulating GLS1 has been shown to re-sensitize resistant breast cancer cells to taxol, suggesting a similar role in this compound resistance. oncotarget.com Furthermore, this compound treatment can lead to the downregulation of enzymes involved in the catabolism of several amino acids, including alanine, glutamine, and serine, potentially impairing energy production from these sources. biorxiv.orgbiorxiv.org

NAD+/SIRT1 Pathway Dysregulation

The dysregulation of the NAD+/SIRT1 pathway has emerged as a critical mechanism in the development of this compound resistance, particularly in colorectal cancer. nih.govnih.gov SIRT1, a NAD+-dependent deacetylase, is involved in various cellular processes, including metabolism and DNA damage repair. nih.gov In this compound-resistant cells, SIRT1 expression is often downregulated. nih.govoncotarget.com

This downregulation is linked to the cellular response to DNA damage induced by this compound. The DNA damage activates poly (ADP-ribose) polymerase (PARP), which in turn depletes the cellular pool of NAD+. nih.govnih.gov This NAD+ depletion leads to the inhibition of SIRT1 activity. nih.gov The reduced SIRT1 activity promotes a metabolic shift towards glycolysis, characterized by the increased expression of enzymes like PKM2 and LDHA, thereby contributing to resistance. nih.govresearcher.life

Restoring SIRT1 expression or activity has been shown to reverse this compound resistance and decrease glycolytic activity. nih.govresearchgate.net Conversely, inhibiting SIRT1 can enhance resistance. nih.gov This intricate interplay between DNA damage response, NAD+ metabolism, and SIRT1 activity highlights a key vulnerability that can be targeted to overcome this compound resistance. nih.gov The microRNA miR-29b has also been implicated in this pathway, where its overexpression can reverse this compound resistance by targeting and decreasing SIRT1 expression, leading to increased ROS production and apoptosis. oncotarget.com

Epigenetic and Transcriptional Mechanisms of Resistance

Gene Expression Alterations and Transcriptomic Signatures

The development of this compound resistance is frequently accompanied by significant alterations in gene expression. Transcriptomic analyses of resistant cancer cells have revealed distinct gene signatures that can predict patient outcomes and response to therapy. biorxiv.orgresearchgate.net These signatures often involve genes related to cell adhesion, immune processes, and metastatic potential. biorxiv.orgnih.gov

One such signature, termed RESIST-M, is based on the upregulation of SERPINE1 and is associated with a pro-metastatic phenotype in resistant colorectal cancer cells. biorxiv.org This signature can stratify patients into subtypes with poor survival and lack of response to this compound. biorxiv.org Another study identified a 13-gene signature associated with this compound resistance that could classify colorectal cancer patients into high- and low-risk subgroups with different clinical outcomes. researchgate.net

Furthermore, specific genes have been identified as key players in conferring resistance. For instance, high expression of Complement Component 3 (C3) has been linked to this compound resistance, potentially through reprogramming of the tumor immune microenvironment and activation of oncogenic signaling pathways like TGFβ, JAK-STAT, and MAPK. frontiersin.org The identification of these transcriptomic signatures and key driver genes provides valuable insights into the molecular underpinnings of resistance and offers potential biomarkers for predicting treatment response. nih.govfrontiersin.orgbiorxiv.org

Role of Non-coding RNAs (miRNAs, lncRNAs)

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as crucial regulators of this compound resistance. nih.gov These molecules can modulate gene expression at transcriptional and post-transcriptional levels, influencing various cellular processes that contribute to chemoresistance. nih.govspandidos-publications.com

Several lncRNAs have been identified as key players in this compound resistance. For example, lncRNAs such as NEAT1, OIP5-AS1, and MALAT1 have been found to be upregulated in this compound-resistant colorectal cancer cells and their exosomes. nih.gov Other lncRNAs like KCNQ1OT1, MEG3, and CRNDE are also associated with resistance, often by acting as competing endogenous RNAs (ceRNAs) or "sponges" for specific miRNAs. mdpi.comwjgnet.com For instance, KCNQ1OT1 can promote resistance by sponging miRNA-34a, leading to the upregulation of the autophagy-related gene ATG4B. mdpi.com

MiRNAs also play a significant role. For example, miR-29b has been shown to reverse this compound resistance by targeting SIRT1. oncotarget.com Conversely, downregulation of lncRNA MEG3 is associated with this compound resistance through its regulation of the miR-141/PDCD4 complex. mdpi.com The intricate network of interactions between lncRNAs, miRNAs, and their target genes highlights the complexity of ncRNA-mediated resistance and offers novel therapeutic targets. nih.govwjgnet.com

Table 2: Non-coding RNAs Implicated in this compound Resistance

| ncRNA Type | Name | Function in this compound Resistance |

| lncRNA | KCNQ1OT1 | Promotes resistance by sponging miRNA-34a and upregulating ATG4B. mdpi.com |

| lncRNA | MEG3 | Downregulation is associated with resistance via the miR-141/PDCD4 complex. mdpi.com |

| lncRNA | NEAT1 | Upregulated in resistant cells and their exosomes. nih.gov |

| lncRNA | OIP5-AS1 | Upregulated in resistant cells and their exosomes. nih.gov |

| lncRNA | MALAT1 | Upregulated in resistant cells and their exosomes. nih.gov |

| miRNA | miR-29b | Reverses resistance by targeting and downregulating SIRT1. oncotarget.com |

| miRNA | miR-141 | Involved in the MEG3-regulated resistance pathway. mdpi.com |

DNA Methylation and Histone Modifications

Epigenetic modifications, particularly DNA methylation and histone modifications, play a pivotal role in the development of this compound resistance by altering gene expression without changing the underlying DNA sequence. oaepublish.com

Aberrant DNA methylation, the addition of a methyl group to DNA, can lead to the silencing of tumor suppressor genes or genes involved in chemosensitivity. oaepublish.comnih.gov For instance, hypermethylation of the promoter region of the SRBC gene has been associated with this compound resistance in colon cancer. researchgate.netoup.com Similarly, increased methylation in the promoter regions of death-related genes like Casp8AP2 has been observed in this compound-resistant cervical cancer cells. nih.gov Reversing these methylation changes with demethylating agents has been shown to restore sensitivity to this compound, underscoring the critical role of DNA methylation in maintaining the resistant phenotype. nih.gov

Histone modifications, such as acetylation, also contribute to resistance. A decrease in acetylated histone H3 at the promoter of the FAS gene has been linked to cisplatin (B142131) resistance in ovarian cancer cells, suggesting a similar mechanism may be at play in this compound resistance. oaepublish.com The interplay between DNA methylation and histone deacetylation can synergistically repress the expression of genes that promote chemosensitivity. oaepublish.com These epigenetic alterations represent promising targets for therapeutic intervention to overcome drug resistance.

Preclinical Approaches and Novel Strategies for Overcoming Oxaliplatin Resistance

Mechanistic Basis of Oxaliplatin (B1677828) Combination Therapies

The efficacy of this compound is frequently enhanced through combination with other therapeutic agents, a strategy rooted in synergistic interactions that can overcome resistance and amplify cytotoxic effects. This section delves into the mechanistic foundations of these combination therapies, examining this compound's interplay with fluoropyrimidines, molecularly targeted agents, and emerging small molecule inhibitors.

Synergistic Interactions with Fluoropyrimidines (e.g., 5-Fluorouracil)

The combination of this compound and 5-fluorouracil (B62378) (5-FU) represents a fundamental therapeutic strategy, particularly in colorectal cancer. e-crt.org The synergy between these two agents is underpinned by complementary mechanisms of action. This compound induces cytotoxicity by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering programmed cell death. patsnap.com 5-FU, a fluoropyrimidine, functions primarily by inhibiting thymidylate synthase, an essential enzyme in the synthesis of thymidine, a critical component for DNA production. acs.org

Experimental data have consistently demonstrated the synergistic activity of the this compound and 5-FU combination. e-crt.org One proposed mechanism for this synergy is that this compound-induced DNA damage may sensitize cancer cells to the effects of 5-FU. nih.gov In vitro studies have shown that in various human colorectal cancer cell lines, the combination of this compound and 5-FU demonstrates synergy in a majority of tested conditions, including different drug administration sequences and exposure durations. cancernetwork.com This robust synergy has been a key rationale for the widespread clinical use of this combination. e-crt.org While the traditional view held that 5-FU enhances this compound's DNA-damaging effects by depleting nucleotide pools for repair, recent research suggests that the primary mechanism of 5-FU's efficacy in gastrointestinal cancers is through RNA damage, adding another layer of complexity to their interaction. mit.edu

Rational Combinations with Molecularly Targeted Agents

The advent of molecularly targeted agents has paved the way for rational combination therapies with this compound, aiming to enhance therapeutic efficacy by co-targeting distinct cancer-driving pathways.

A prominent example is the combination with bevacizumab, a monoclonal antibody targeting the vascular endothelial growth factor (VEGF). ijpsonline.comavastin.com By inhibiting VEGF, bevacizumab is designed to block angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. avastin.com This anti-angiogenic activity is thought to "normalize" the tumor vasculature, which may improve the delivery of concurrently administered chemotherapy agents like this compound to the tumor site. ijpsonline.comresearchgate.net

Another key class of targeted agents combined with this compound includes epidermal growth factor receptor (EGFR) inhibitors. These agents are designed to block the signaling pathways driven by EGFR, which are crucial for cancer cell proliferation and survival. The combination of EGFR inhibitors with this compound-based chemotherapy is a standard of care for many cancers, predicated on the idea that inhibiting survival signals will render cancer cells more vulnerable to the DNA-damaging effects of this compound.

Preclinical Evaluation of Novel Small Molecule Inhibitors (e.g., CDC7, FASN, JNK, Autophagy Inhibitors)

To address the challenge of this compound resistance, preclinical research is actively exploring novel combinations with small molecule inhibitors that target specific cellular vulnerabilities.

CDC7 Inhibitors: Cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication. nih.gov Preclinical studies in colorectal cancer (CRC) models, including patient-derived organoids, have shown that CDC7 inhibitors can synergistically enhance the antitumor effects of this compound, suggesting this is a promising strategy to overcome resistance. nih.govresearchgate.net The combination of the CDC7 inhibitor XL413 with this compound has demonstrated significant inhibition of tumor growth in xenograft models. nih.gov

FASN Inhibitors: Fatty acid synthase (FASN) is an enzyme often overexpressed in cancer cells, playing a key role in tumor metabolism and survival. nih.gov Inhibition of FASN has been shown to sensitize CRC cells to this compound. nih.govspandidos-publications.com Preclinical studies using FASN inhibitors like cerulenin (B1668410) and Orlistat have demonstrated that this combination leads to reduced cell proliferation and enhanced apoptosis in colon cancer cells, both in vitro and in vivo. nih.govspandidos-publications.comaustinpublishinggroup.com The mechanism appears to involve the downregulation of survival signaling pathways like PI3K/AKT. nih.gov

JNK Inhibitors: The c-Jun N-terminal kinase (JNK) signaling pathway is activated in response to cellular stress, including chemotherapy-induced DNA damage. nih.gov Its role in chemosensitivity is complex; however, studies have shown that inhibiting JNK can sensitize hypoxic colon cancer cells to this compound. nih.govaacrjournals.orgnih.gov The JNK inhibitor CC-401 has demonstrated synergistic cytotoxicity with this compound in various colon cancer cell lines. nih.govaacrjournals.org

Autophagy Inhibitors: Autophagy is a cellular recycling process that cancer cells can exploit to survive the stress of chemotherapy. frontiersin.org this compound treatment can induce this protective autophagy in cancer cells. nih.govresearchgate.net Consequently, inhibiting this survival mechanism with agents like chloroquine (B1663885) (CQ) or hydroxychloroquine (B89500) (HCQ) has been shown to enhance this compound-induced cell death in preclinical models of hepatocellular carcinoma, gastric cancer, and pancreatic cancer. nih.govaacrjournals.orgnih.gov This combination leads to more pronounced tumor suppression by preventing the cancer cells from escaping the cytotoxic effects of this compound. aacrjournals.org

| Inhibitor Class | Target | Rationale for Combination with this compound | Key Preclinical Findings |

| CDC7 Inhibitors | Cell Division Cycle 7 Kinase | Overcomes resistance by targeting a key downstream effector of PLK1 signaling. nih.gov | Synergistically enhances the anti-tumor effect of this compound in CRC cells, organoids, and xenograft models. nih.gov |

| FASN Inhibitors | Fatty Acid Synthase | Attenuates chemoresistance by targeting abnormal lipid metabolism in cancer cells. nih.govspandidos-publications.com | Combination with this compound increases cell cycle arrest and apoptosis in CRC models. nih.gov |

| JNK Inhibitors | c-Jun N-terminal Kinase | Sensitizes hypoxic cancer cells to DNA-damaging agents. nih.govaacrjournals.org | Demonstrates synergistic cytotoxicity with this compound in colon cancer cell lines. nih.gov |

| Autophagy Inhibitors | Autophagy Pathway | Blocks a pro-survival mechanism induced by chemotherapy stress. nih.gov | Enhances this compound-induced apoptosis in various cancer cell lines and xenograft models. nih.govaacrjournals.org |

Development of Advanced this compound Prodrugs and Analogs

To enhance the therapeutic window of this compound, significant research efforts are directed towards the development of advanced prodrugs and analogs. The primary objectives are to improve efficacy, increase tumor selectivity, and mitigate the side effects associated with the parent compound.

Rational Design Principles for Enhanced Efficacy

The rational design of next-generation this compound compounds is guided by several key principles aimed at overcoming the limitations of the current drug. A major focus is on enhancing tumor targeting to maximize the drug concentration at the site of action while minimizing exposure to healthy tissues. researchgate.netrsc.org

One strategy involves creating platinum(IV) prodrugs. These are more inert than the active platinum(II) form and can be designed to be activated specifically within the tumor microenvironment, for instance, by the reducing conditions prevalent in cancer cells. rsc.org Another approach is to conjugate the this compound prodrug to moieties that can actively target cancer cells. This includes linking the prodrug to molecules that bind to overexpressed receptors on the tumor surface, such as the epidermal growth factor receptor (EGFR), or to proteins like albumin, which can passively accumulate in tumors via the enhanced permeability and retention (EPR) effect. researchgate.netrsc.orgscilit.com For example, a Pt(IV) prodrug of this compound conjugated to a nanobody targeting EGFR has been developed to increase drug accumulation in EGFR-positive tumor cells. researchgate.net Similarly, designing this compound(IV) complexes with maleimide (B117702) moieties allows for selective binding to serum albumin, prolonging circulation and enhancing tumor accumulation. rsc.org

Modulating Biotransformation and Activation Pathways

The therapeutic activity of this compound is dependent on its biotransformation into reactive species that can bind to DNA. This compound itself undergoes non-enzymatic conversion in aqueous environments, where the oxalate (B1200264) ligand is displaced, leading to the formation of reactive aqua-species that are the ultimate DNA-binding agents. patsnap.com

The development of this compound prodrugs, particularly platinum(IV) complexes, is a key strategy to modulate this activation process. rsc.org Platinum(IV) prodrugs are relatively stable and require reduction to the cytotoxic platinum(II) form to exert their effect. rsc.org This reduction can be triggered by the reducing environment of the tumor, including molecules like glutathione (B108866). This tumor-specific activation is a central principle in reducing systemic toxicity. mdpi.com

Furthermore, the design of these prodrugs can influence their cellular uptake and trafficking. By integrating moieties like long-chain hydrophobic lipids and nucleus-targeting peptides, researchers have created self-assembling nanoparticles. nih.gov These advanced delivery systems are designed to enhance tumor accumulation and, crucially, direct the platinum payload to the cell nucleus, its site of action. nih.gov An this compound-based Pt(IV) prodrug amphiphile has been shown to achieve significantly higher nuclear localization of platinum compared to conventional this compound, leading to a substantial increase in potency against drug-resistant cancer cells in preclinical models. nih.gov

Nanotechnology-Based Drug Delivery Systems for this compound

The emergence of nanotechnology offers a promising avenue to surmount the challenges of this compound resistance. By engineering drug delivery systems at the nanoscale, it is possible to alter the pharmacokinetics of this compound, enhance its delivery to tumor sites, and overcome cellular mechanisms that lead to treatment failure. These systems are designed to protect the drug from degradation, increase its circulation time, and facilitate its accumulation within cancer cells while minimizing systemic exposure. researchgate.netfrontiersin.org

Principles of Encapsulation and Targeted Delivery

Nanotechnology-based drug delivery systems are submicron-sized particles that can encapsulate or adsorb therapeutic agents like this compound. wjgnet.com The primary principle of encapsulation is to load the drug within a protective nanocarrier, which can be composed of various biodegradable materials such as lipids (liposomes), polymers (polymeric nanoparticles), or dendrimers. frontiersin.orgresearchgate.net This encapsulation shields the this compound from premature degradation and interaction with non-target tissues, thereby improving its stability. researchgate.net

These nanocarriers exploit the unique pathophysiology of tumors for targeted delivery through two main strategies:

Passive Targeting: This strategy relies on the Enhanced Permeability and Retention (EPR) effect. researchgate.netresearchgate.net Tumor vasculature is often leaky with poorly formed lymphatic drainage, which allows nanoparticles of a certain size (typically <100 nm) to extravasate from the bloodstream and accumulate preferentially in the tumor interstitium. researchgate.netresearchgate.net This leads to a higher concentration of the encapsulated drug at the tumor site compared to healthy tissues.

Active Targeting: To further enhance specificity, nanocarriers can be functionalized with targeting moieties or ligands that bind to receptors overexpressed on the surface of cancer cells. frontiersin.orgwjgnet.com Examples of targeting ligands include antibodies (e.g., cetuximab), peptides, and small molecules like folic acid. wjgnet.com For instance, liposomes have been conjugated with antibodies against the epidermal growth factor receptor (EGFR), which is often overexpressed in colorectal cancer, leading to significantly higher intracellular drug delivery. mdpi.com Similarly, nanoparticles decorated with hyaluronic acid (HA) can target the CD44 receptor, which is also frequently overexpressed on tumor cells.

The release of this compound from these nanocarriers can be designed to be sustained or triggered by specific stimuli within the tumor microenvironment, such as a lower pH. nih.gov This controlled release ensures that the active drug is available at the target site over an extended period, maximizing its therapeutic effect. mdpi.com

Enhanced Intracellular Uptake and Reduced Detoxification

A significant advantage of using nanotechnology-based systems is their ability to enhance the intracellular concentration of this compound in cancer cells. mdpi.com Nanoparticles are taken up by cells more efficiently than larger molecules, often through processes like endocytosis. nih.gov This enhanced uptake can bypass the conventional routes of drug entry, which may be impaired in resistant cells. For example, the uptake of free this compound can be dependent on copper transporters like CTR1, and reduced expression of these transporters is a mechanism of resistance. mdpi.com Nanoparticle-mediated delivery can circumvent this by facilitating entry through different pathways.

Furthermore, nano-encapsulation helps to overcome drug resistance mechanisms that actively expel chemotherapeutic agents from the cell. nih.gov One of the key mechanisms of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.gov By encapsulating this compound, the drug is shielded from these pumps as it enters the cell. Once inside, the high intracellular concentration released from the nanocarrier can overwhelm the capacity of the efflux pumps, leading to the accumulation of the drug and the induction of apoptosis. mdpi.comnih.gov Studies have shown that liposomal formulations of this compound can reverse resistance by increasing drug accumulation in tumor tissues and enhancing intracellular concentration. mdpi.com Similarly, hyaluronic acid-modified nanoparticles have been shown to inhibit efflux pumps like P-gp, thereby increasing the sensitivity of resistant cells. nih.gov

Below is an interactive table summarizing various nanocarrier systems for this compound delivery.

| Nanocarrier Type | Encapsulation Principle | Targeting Mechanism | Key Research Finding |

| Liposomes | This compound is contained within an aqueous core surrounded by a lipid bilayer. | Passive: EPR effect. Active: Can be conjugated with ligands like antibodies (e.g., anti-EGFR) or peptides. mdpi.com | PEG-liposomal-oxaliplatin induced a significant apoptotic reaction and increased intracellular drug delivery, overcoming drug efflux mechanisms. mdpi.com |

| Polymeric Nanoparticles | This compound is dispersed or encapsulated within a biodegradable polymer matrix (e.g., chitosan). | Passive: EPR effect. Active: Surface can be modified with targeting moieties like hyaluronic acid (HA) to target CD44 receptors. researchgate.netnih.gov | HA-loaded nanoparticles showed higher cytotoxicity than free this compound by improving internalization in cancer cells via CD44v6 interaction. nih.gov |

| Dendrimers | This compound is loaded into the highly branched, three-dimensional structure of polyamidoamine (PAMAM) dendrimers. | Active: Can be functionalized with polyethylene (B3416737) glycol (PEG) for stability and folic acid (FA) for targeting folate receptors. nih.gov | PEG-PAMAM-FA-OX nano-complex showed high cellular uptake (84.67%) in colorectal cancer cells and increased apoptosis. nih.gov |

Gene Editing and Gene Expression Modulation for Sensitization

The molecular mechanisms underlying this compound resistance often involve genetic and epigenetic alterations that affect drug transport, DNA repair, and apoptosis. Advanced molecular biology techniques, including gene editing and the modulation of non-coding RNAs, represent novel strategies to directly target and reverse these resistance-conferring changes, thereby re-sensitizing cancer cells to this compound.

CRISPR/Cas9 Applications in Resistance Reversal

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful gene-editing tool that allows for precise modification of the genome. nih.gov This technology can be harnessed to reverse this compound resistance by targeting the specific genes responsible for this phenomenon. nih.govresearchgate.net

One major application is the knockout of genes that encode for drug efflux pumps. nih.gov For example, the ABCB1 (also known as MDR1) gene is a frequent culprit in multi-drug resistance. Using a guide RNA (sgRNA) to direct the Cas9 nuclease to the ABCB1 gene, a double-strand break can be induced, leading to the gene's inactivation through the cell's error-prone repair mechanism. nih.govresearchgate.net Inactivation of ABCB1 in resistant cancer cells has been shown to restore sensitivity to chemotherapy by preventing the drug from being pumped out. researchgate.net

Another key strategy is to target genes involved in DNA damage repair. This compound works by forming DNA adducts, and enhanced DNA repair capacity allows cancer cells to survive this damage. The CRISPR/Cas9 system can be used to inactivate crucial components of DNA repair pathways, such as RECQL4 helicase, making the cells more vulnerable to this compound's effects. nih.gov Furthermore, CRISPR-based screens, where a library of sgRNAs is used to knock out thousands of genes individually, can be employed to identify novel genes that contribute to this compound resistance, opening up new therapeutic targets. researchgate.net This high-throughput approach has been used to screen for genes in pancreatic cancer that, when knocked out, increase sensitivity to this compound. researchgate.net

Methodological Frameworks and Preclinical Models in Oxaliplatin Research

Advanced In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the direct effects of oxaliplatin (B1677828) on cancer cells. These systems range from long-established cell lines to more complex, patient-relevant models.

Established Human Cancer Cell Lines (e.g., Colorectal, Ovarian, Gastric)

Established human cancer cell lines are a foundational tool in this compound research. These immortalized cells, derived from various human tumors, allow for reproducible and high-throughput screening of the drug's cytotoxic effects. tandfonline.com Researchers utilize cell lines from cancers where this compound is a standard treatment, such as colorectal, ovarian, and gastric cancers, to investigate its mechanisms of action and resistance. nih.govwaocp.org

For instance, in colorectal cancer research, cell lines like HT29, LoVo, DLD1, and LS513 have been instrumental. aacrjournals.org The SW620 cell line has also been used to create three-dimensional (3D) tumor models to better mimic in vivo conditions. calpoly.educalpoly.edu Ovarian cancer cell lines, such as A2780, are frequently used to study this compound's efficacy, often in comparison to other platinum drugs like cisplatin (B142131). nih.govresearchgate.netiiarjournals.org The differential sensitivity of these cell lines to this compound helps in elucidating the molecular pathways involved in its anticancer activity. For example, studies have shown that the cytotoxic effects of this compound in colorectal cancer cell lines can involve the p53-p21 pathway. nih.gov

The table below summarizes some of the established human cancer cell lines used in this compound research and their typical applications.

| Cell Line | Cancer Type | Key Research Applications in this compound Studies |

| HT29, LoVo, DLD1, LS513 | Colorectal | Investigating gene expression profiles related to this compound resistance. aacrjournals.orgascopubs.org |

| SW620 | Colorectal | Developing 3D tumor models to assess drug response. calpoly.educalpoly.edu |

| A2780 | Ovarian | Studying mechanisms of acquired resistance and cross-resistance with cisplatin. nih.govresearchgate.netiiarjournals.org |

| HCT116 | Colorectal | Examining the effects of combining this compound with other agents. mdpi.com |

| SK-N-AS | Neuroblastoma | Developing models of acquired this compound resistance. nih.govresearchgate.netplos.org |

Patient-Derived Organoids and Primary Cell Cultures

Patient-derived organoids (PDOs) are a more recent and advanced in vitro model. semanticscholar.org These three-dimensional cultures are grown from a patient's own tumor tissue, preserving the original tumor's architecture and genetic heterogeneity to a large extent. semanticscholar.orgresearchgate.netfrontiersin.org This makes PDOs a powerful tool for personalized medicine, as they can potentially predict a patient's response to chemotherapy, including this compound-based regimens. frontiersin.orgnih.govnih.gov

In colorectal cancer, PDOs have been established as a living biobank to assess this compound sensitivity. nih.gov Studies have shown that the response of PDOs to this compound in vitro correlates with the clinical outcomes of patients receiving FOLFOX therapy. nih.gov By classifying PDOs as this compound-resistant or -sensitive based on their in vitro response, researchers can identify gene signatures that may predict treatment efficacy. nih.gov This approach also allows for the screening of other drugs that could potentially overcome this compound resistance. researchgate.netnih.gov

Primary cell cultures, directly established from fresh patient tumor tissue, also offer a high degree of clinical relevance, though they are typically shorter-lived than organoids. These models are crucial for studying the inherent drug sensitivity of a patient's tumor before the initiation of therapy.

Development of Acquired Resistance Cell Line Models

A major challenge in this compound therapy is the development of acquired resistance. To study the underlying mechanisms, researchers have developed this compound-resistant cell lines in the laboratory. This is typically achieved by exposing parental, drug-sensitive cancer cell lines to gradually increasing concentrations of this compound over a prolonged period. waocp.orgaacrjournals.org

For example, this compound-resistant sublines of colorectal cancer cells (e.g., HTOXAR3, LoVOXAR3) and ovarian cancer cells (e.g., A2780/4OHP) have been established. nih.govaacrjournals.orgresearchgate.net By comparing the molecular characteristics of the resistant sublines to their sensitive parental counterparts, scientists can identify changes in gene expression, protein function, and cellular pathways that contribute to resistance. ascopubs.org For instance, studies on these models have revealed that resistance can be associated with decreased cellular accumulation of the drug and reduced formation of platinum-DNA adducts. researchgate.net

The development of a neuroblastoma cell line sub-line, SK-N-ASrOXALI4000, resistant to this compound, has also provided a novel model to study these complex mechanisms. nih.govresearchgate.netplos.org These models are invaluable for identifying potential biomarkers of resistance and for testing new therapeutic strategies designed to overcome it. waocp.orgaacrjournals.org

In Vivo Animal Models for Mechanistic and Efficacy Studies

In vivo models are crucial for understanding the systemic effects of this compound, including its interaction with the tumor microenvironment and the host's immune system. These models allow for the evaluation of drug efficacy in a more complex biological context than is possible with in vitro systems.

Murine Xenograft and Syngeneic Models

Xenograft models are created by implanting human tumor cells or patient-derived tumor tissue (patient-derived xenografts, or PDX) into immunodeficient mice. tandfonline.com These models are widely used to assess the anti-tumor efficacy of this compound in a living organism. researchgate.net For example, PDX models derived from colorectal cancer patients have been used to confirm the in vitro sensitivity to this compound observed in corresponding organoids. nih.gov The CT26 cell line, derived from a mouse colon carcinoma, is often used in syngeneic models. altogenlabs.com

Syngeneic models, in contrast, involve the transplantation of mouse tumor cells into genetically identical, immunocompetent mice. tandfonline.comaltogenlabs.commeliordiscovery.com A key advantage of syngeneic models is the presence of a fully functional immune system, which is critical for studying immunotherapies and the immunomodulatory effects of chemotherapy. tandfonline.comaltogenlabs.com The CT26 syngeneic model, for instance, is valuable for analyzing immune cell infiltration and cytokine responses following treatment. altogenlabs.com

Both xenograft and syngeneic models have been instrumental in studying the mechanisms of this compound action and resistance. For example, a rat model of colorectal cancer was developed to investigate the pharmacokinetics and toxicodynamics of this compound-induced neuropathy alongside its anticancer effects. iiarjournals.org Similarly, nude mouse tumor models using cell lines like HCT116 and its this compound-resistant counterpart have been used to evaluate strategies to overcome drug resistance. mdpi.com

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) are sophisticated in vivo systems where specific genetic alterations are introduced to mimic the genetic basis of human cancers. embopress.orgmdpi.com These models develop tumors de novo in the context of a normal, immune-proficient microenvironment, which closely recapitulates the natural progression of the disease. embopress.org

GEMMs are particularly valuable for studying the interplay between specific genetic mutations, tumor development, and response to therapies like this compound. certisoncology.com For instance, GEMMs of pancreatic cancer with specific mutations have been used to test the efficacy of combination therapies that include this compound. By mirroring the genetic landscape of human tumors, GEMMs provide a powerful platform for validating drug targets, assessing therapeutic efficacy, and investigating mechanisms of drug resistance in a highly relevant preclinical setting. embopress.orgresearchgate.net The ability to conduct "co-clinical trials," where GEMM studies run concurrently with human clinical trials, offers a promising avenue for integrating preclinical data into real-time clinical decision-making. certisoncology.com

Models for Studying Specific Molecular Side Effects (e.g., Neurotoxicity Mechanisms at Ionic Level)

The neurotoxicity induced by this compound is a significant focus of preclinical research, with various models developed to understand the underlying ionic mechanisms. In vitro models, such as dorsal root ganglia (DRG) explants, have been established to investigate the direct effects of this compound on neurons. biorxiv.org These models allow for the controlled study of neurite outgrowth and the assessment of oxidative stress, a key factor in this compound-induced peripheral neuropathy (OIPN). biorxiv.org Studies using DRG explants have shown that this compound can inhibit neurite outgrowth in a dose-dependent manner and trigger a significant increase in reactive oxygen species (ROS). biorxiv.org

A prevailing hypothesis for the acute neurotoxic effects of this compound involves the chelation of calcium ions (Ca2+) by its oxalate (B1200264) metabolite, which in turn affects the function of voltage-gated sodium channels (Na+ VOCs). biorxiv.orgphysiology.org Electrophysiological studies on non-mammalian neuronal preparations, such as cockroach dorsal unpaired median (DUM) neurons, have been used to explore this mechanism. physiology.org These studies have demonstrated that this compound can alter Na+ VOCs through a pathway involving Ca2+, an effect that can be mimicked by intracellular application of the calcium chelator BAPTA. physiology.org This suggests that the neurotoxicity may stem from either a direct effect on calcium-sensitive sodium channels or an indirect effect via intracellular Ca2+-dependent regulatory mechanisms. physiology.org

In vivo animal models, particularly rodent models, are crucial for studying the complex interplay of factors contributing to OIPN. ans-biotech.com These models reproduce clinical symptoms such as cold and mechanical allodynia. ans-biotech.com Research using these models has pointed to the involvement of various ion channels, including sodium, potassium, and calcium channels, as well as transient receptor potential (TRP) channels. ans-biotech.comfrontiersin.org For instance, the high expression of TRP melastatin 8 (TRPM8) in primary afferents is linked to this compound-induced cold allodynia. frontiersin.org Furthermore, an imbalance in Na+ VOCs can lead to axonal hyperexcitability, sustained depolarization, and subsequent toxic Ca2+ accumulation through the reverse action of the Na+/Ca2+ exchanger 2 (NCX2), ultimately causing axonal damage. mdpi.com

| Model Type | Key Findings |

| In Vitro (DRG Explants) | Dose-dependent inhibition of neurite outgrowth by this compound; Increased oxidative stress in DRGs. biorxiv.org |

| In Vitro (Cockroach DUM Neurons) | Alteration of voltage-gated sodium channels via a calcium-dependent pathway. physiology.org |

| In Vivo (Rodent Models) | Reproduction of cold and mechanical allodynia; Involvement of Na+, K+, Ca2+, and TRP channels in neurotoxicity. ans-biotech.comfrontiersin.org |

Omics Technologies in this compound Research

Transcriptomic and proteomic analyses have been instrumental in elucidating the molecular pathways affected by this compound and those involved in resistance. By comparing this compound-sensitive and resistant cancer cell lines, researchers have identified numerous differentially expressed genes and proteins.

In colorectal cancer (CRC), transcriptomic sequencing has revealed key regulatory molecules in this compound resistance. For example, SIRT1, a NAD+-dependent deacetylase, was identified as a crucial factor. wjgnet.com Downregulation of SIRT1 expression was observed in this compound-resistant CRC cells, and modulating its activity was shown to alter the sensitivity of these cells to the drug. wjgnet.com Another study combining transcriptomic data with public databases identified complement component 3 (C3) as a potential predictive biomarker for this compound resistance. frontiersin.org Higher C3 expression was associated with resistance and pathways related to oncogenic signaling and metastasis. frontiersin.org